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  • Product: 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride
  • CAS: 1240567-49-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol Hydrochloride

CAS Number: 1240570-24-4 Synonyms: 4-Bromo-2-[(isobutylamino)methyl]phenol HCl; 4-Bromo-2-isobutylaminomethylphenol hydrochloride[1] Executive Summary 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride (CAS 12...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1240570-24-4 Synonyms: 4-Bromo-2-[(isobutylamino)methyl]phenol HCl; 4-Bromo-2-isobutylaminomethylphenol hydrochloride[1]

Executive Summary

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride (CAS 1240570-24-4) is a specialized halogenated phenol-amine intermediate used primarily in medicinal chemistry and ligand synthesis.[1] Structurally, it consists of a phenolic core substituted at the para-position (relative to the hydroxyl group) with a bromine atom and at the ortho-position with an isobutylaminomethyl group.[1]

This compound serves as a critical building block for fragment-based drug discovery (FBDD) , particularly in the development of adrenergic receptor ligands and kinase inhibitors where the phenol-amine motif mimics catecholamine pharmacophores.[1] Additionally, the free base is a precursor for Salan-type ligands , which are essential for asymmetric catalysis and organometallic chemistry.[1]

Technical Note on Nomenclature: While often loosely referred to as the "butylamino" derivative, CAS 1240570-24-4 specifically designates the isobutyl (2-methylpropyl) isomer.[1] The n-butyl analog corresponds to a different identifier (CAS 1204425-14-8).[1] This distinction is vital for reproducibility in structure-activity relationship (SAR) studies.

Chemical Identity & Properties
PropertySpecification
CAS Number 1240570-24-4
Molecular Formula C₁₁H₁₇BrClNO (HCl salt)
Molecular Weight 294.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Water (moderate); Insoluble in non-polar solvents
pKa (Predicted) Phenol OH: ~9.5; Secondary Amine: ~8.5
SMILES (Free Base) OC1=CC=C(Br)C=C1CNCC(C)C
Key Functional Groups Phenol (H-bond donor), Secondary Amine (Nucleophile), Aryl Bromide (Cross-coupling handle)
Synthesis Protocol

The synthesis of CAS 1240570-24-4 follows a robust reductive amination pathway.[1] This protocol is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation byproducts.[1]

Retrosynthetic Analysis

The molecule is disconnected at the benzylic amine bond, revealing two primary precursors:

  • 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde, CAS 1761-61-1).[1]

  • Isobutylamine (2-Methylpropan-1-amine).[1]

Note: The numbering shifts during synthesis. The "5-bromo" in the aldehyde becomes the "4-bromo" in the final phenol product due to IUPAC priority rules shifting C1 from the aldehyde carbon to the phenol carbon.[1]

Step-by-Step Methodology

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)[1][2][3]

  • Isobutylamine (1.1 eq)[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • HCl source: 4M HCl in Dioxane or concentrated aqueous HCl.[1]

Protocol:

  • Imine Formation (Condensation):

    • Dissolve 5-bromosalicylaldehyde in anhydrous Methanol (0.5 M concentration).

    • Add Isobutylamine dropwise at room temperature.[1]

    • Observation: The solution typically turns yellow/orange, indicating the formation of the Schiff base (imine).[1]

    • Stir for 2–4 hours. Monitoring by TLC (or LCMS) should show the disappearance of the aldehyde.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add NaBH₄ portion-wise over 20 minutes. Caution: Gas evolution (H₂).

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench: Add water or dilute acetic acid to destroy excess hydride.[1]

  • Workup & Salt Formation:

    • Evaporate the organic solvent (Methanol) under reduced pressure.[1]

    • Extract the residue with Ethyl Acetate (EtOAc) and wash with water/brine.[1]

    • Dry the organic layer over Na₂SO₄ and filter.[1]

    • Hydrochlorination: To the EtOAc solution, add HCl (in Dioxane) dropwise until precipitation is complete.[1]

    • Filter the white solid, wash with cold ether, and dry under vacuum.[1]

Mechanistic Pathway Visualization

SynthesisPathway Aldehyde 5-Bromosalicylaldehyde (Electrophile) Imine Schiff Base Intermediate (Imine) Aldehyde->Imine Condensation (-H2O) Amine Isobutylamine (Nucleophile) Amine->Imine Condensation (-H2O) ProductBase 4-Bromo-2-[(isobutylamino)methyl]phenol (Free Base) Imine->ProductBase Reduction (NaBH4) FinalSalt CAS 1240570-24-4 (HCl Salt) ProductBase->FinalSalt Acidification (HCl)

Figure 1: Reductive amination pathway converting 5-bromosalicylaldehyde to the target hydrochloride salt.[1]

Applications in Drug Discovery & Catalysis[1][8]
1. Medicinal Chemistry (Fragment-Based Design)

The 4-bromo-2-aminomethylphenol scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Adrenergic Mimicry: The spatial arrangement of the hydroxyl and amine groups mimics the catecholamine binding motif found in epinephrine and norepinephrine.[1]

  • Linker Chemistry: The aryl bromide at position 4 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1] This allows researchers to extend the core scaffold to access diverse chemical space without disrupting the phenol-amine binding pharmacophore.[1]

2. Ligand Synthesis (Salan Precursors)

The free base of this compound is a reduced Schiff base.[1] When two equivalents of this phenol-amine are bridged (e.g., via a diamine linker or by reacting the amine with a di-electrophile), they form Salan ligands .[1]

  • Utility: These ligands coordinate with metals like Titanium, Zirconium, or Vanadium to form catalysts for olefin polymerization and asymmetric sulfoxidation.[1]

  • Advantage: The isobutyl group provides specific steric bulk that can tune the enantioselectivity of the resulting catalyst.[1]

Analytical Characterization

To validate the identity of synthesized CAS 1240570-24-4, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • δ ~9.0–10.0 ppm: Broad singlet (Phenolic OH and NH₂⁺ exchangeable protons).[1]

    • δ ~7.3–7.4 ppm: Doublet (Aryl H, meta to OH).[1]

    • δ ~6.8 ppm: Doublet (Aryl H, ortho to OH).[1]

    • δ ~4.0 ppm: Singlet or singlet-like (Benzylic CH₂).[1]

    • δ ~2.7 ppm: Doublet (Isobutyl CH₂-N).[1]

    • δ ~1.9 ppm: Multiplet (Methine CH of isobutyl).[1]

    • δ ~0.9 ppm: Doublet (Methyl groups of isobutyl).[1]

  • Mass Spectrometry (ESI+):

    • m/z: Expect [M+H]⁺ peak at ~258/260 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Target Organ: May cause respiratory irritation (H335).[1]

Storage Protocol:

  • Hygroscopic Nature: Hydrochloride salts are often hygroscopic.[1] Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) if possible.

  • Temperature: 2–8°C (Refrigerate) to prevent slow oxidation of the phenol or degradation of the amine salt.[1]

  • Stability: Stable under normal laboratory conditions but sensitive to strong oxidizing agents.[1]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 4066019 (5-Bromosalicylaldehyde precursor). Retrieved from [Link][1]

Sources

Exploratory

4-Bromo-2-[(butylamino)methyl]phenol Hydrochloride: Chemical Structure, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, functionalized aminomethylphenols serve as highly versatile building blocks and active pharmaceutical ingredients (APIs). 4-Bromo-2-[(butylamino)methyl]ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized aminomethylphenols serve as highly versatile building blocks and active pharmaceutical ingredients (APIs). 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride is a prime example of this chemical class, combining a lipophilic halogenated aromatic core with a basic secondary amine. This unique molecular architecture makes it an invaluable precursor for complex heterocyclic synthesis (such as benzoxazines) and a compound of interest for its intrinsic pharmacological properties, including neuromodulation and antimicrobial activity.

This whitepaper provides an in-depth technical analysis of its chemical structure, a field-validated synthetic methodology, and its applications in drug development.

Molecular Architecture and Physicochemical Parameters

The structural logic of 4-bromo-2-[(butylamino)methyl]phenol is defined by three distinct functional domains, each contributing to its synthetic utility and biological binding affinity:

  • The Phenolic Hydroxyl (-OH): Acts as a strong hydrogen bond donor and acceptor. In biological systems, it anchors the molecule to target proteins; in synthesis, it directs ortho-substitution and participates in cyclization reactions.

  • The Para-Bromine (-Br): The heavy halogen atom significantly increases the molecule's lipophilicity (

    
    ), enhancing membrane permeability. Furthermore, it serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build extended molecular scaffolds.
    
  • The Butylaminomethyl Group: At physiological pH, this secondary amine is protonated, providing a cationic center crucial for electrostatic interactions with target receptors. The flexible butyl chain adds a hydrophobic tail that mimics native lipid or neurotransmitter structures.

Quantitative Structural Data

The following table summarizes the core chemical identifiers and predicted physicochemical properties critical for formulation and assay development.

ParameterValue
IUPAC Name 4-bromo-2-(butylaminomethyl)phenol hydrochloride
Molecular Formula C₁₁H₁₇BrClNO (Salt) / C₁₁H₁₆BrNO (Free Base)
Molecular Weight 294.62 g/mol (Salt) / 258.16 g/mol (Free Base)
CAS Number 1204425-14-8 (Free Base)
SMILES (Free Base) CCCCNCC1=CC(Br)=CC=C1O
SMILES (HCl Salt) CCCCNCC1=CC(Br)=CC=C1O.[H]Cl
Hydrogen Bond Donors 2 (Phenolic OH, Secondary Amine NH⁺)
Hydrogen Bond Acceptors 2 (Phenolic O, Amine N)
Rotatable Bonds 5 (Allowing high conformational flexibility)

Synthetic Methodology: Reductive Amination Protocol

The most efficient and scalable route to synthesize 4-bromo-2-[(butylamino)methyl]phenol is via the direct or stepwise reductive amination of 5-bromosalicylaldehyde with n-butylamine .

Causality in Reagent Selection
  • Why 5-Bromosalicylaldehyde? The ortho-hydroxyl group facilitates intramolecular hydrogen bonding with the forming imine, thermodynamically driving the condensation step forward.

  • Why Stepwise Reduction? While direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is common , a stepwise approach using Sodium Borohydride (NaBH₄) is often preferred for this specific substrate. Pre-forming the Schiff base ensures that the highly reactive aldehyde is fully consumed, preventing the competitive reduction of the aldehyde to 5-bromo-2-hydroxybenzyl alcohol.

  • Why the Hydrochloride Salt? Secondary benzylamines are susceptible to atmospheric oxidation and degradation. Converting the free base to an HCl salt locks the amine in a protonated state, drastically improving shelf-life, preventing nucleophilic side reactions, and ensuring aqueous solubility for biological assays.

Self-Validating Experimental Protocol

Step 1: Schiff Base Condensation

  • Dissolve 1.0 equivalent of 5-bromosalicylaldehyde in anhydrous methanol (0.5 M concentration).

  • Add 1.1 equivalents of n-butylamine dropwise at room temperature.

  • Stir for 2–4 hours.

    • QA/QC Validation: Monitor via Thin Layer Chromatography (TLC) using 8:2 Hexane:EtOAc. The starting aldehyde (

      
      ) will disappear, replaced by a bright yellow imine spot (
      
      
      
      ). The distinct color shift of the solution to deep yellow visually validates imine formation.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1.5 equivalents of NaBH₄ in small portions. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

    • QA/QC Validation: The yellow color will dissipate as the conjugated imine is reduced. TLC monitoring requires a polar eluent (e.g., 9:1 DCM:MeOH with 1% Et₃N) to prevent the highly polar secondary amine from streaking. A ninhydrin stain will yield a distinct color change confirming the secondary amine (

      
      ).
      

Step 3: Workup and Salt Formation

  • Quench the reaction with water and extract the free base into dichloromethane (DCM).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude oil in anhydrous diethyl ether and cool to 0 °C.

  • Add 2.0 M HCl in diethyl ether dropwise until precipitation ceases.

  • Filter the resulting white solid, wash with cold ether, and dry under high vacuum to yield 4-bromo-2-[(butylamino)methyl]phenol hydrochloride.

SynthesisWorkflow A 5-Bromosalicylaldehyde + n-Butylamine B Schiff Base Intermediate (Imine) A->B Condensation (MeOH, 2-4h, RT) C Free Base: 4-Bromo-2-[(butylamino)methyl]phenol B->C Reduction (NaBH4, 0°C to RT) D Hydrochloride Salt (Final Product) C->D Salt Formation (HCl in Et2O, 0°C)

Fig 1. Stepwise reductive amination and salt formation workflow.

Pharmacological & Biological Relevance

Aminomethylphenol derivatives are not merely synthetic intermediates; they possess distinct biological activities that are heavily researched in neuropharmacology and infectious disease.

GABA Transporter (GAT) Inhibition

The


-aminobutyric acid (GABA) transporters (mGAT1-mGAT4) are responsible for clearing GABA from the synaptic cleft. Inhibiting these transporters increases synaptic GABA levels, providing therapeutic effects for epilepsy and neuropathic pain. Research has demonstrated that 

-substituted aminomethylphenol derivatives act as inhibitors of these transporters .
  • Mechanistic Insight: The lipophilic butyl chain of 4-bromo-2-[(butylamino)methyl]phenol mimics the hydrophobic interactions of classic GAT inhibitors (like nipecotic acid derivatives). Simultaneously, the bromophenol core provides critical

    
     stacking and halogen bonding interactions within the transporter's transmembrane binding pocket.
    
Antimicrobial Properties

Azomethine intermediates and their reduced aminomethylphenol counterparts have been extensively screened for broad-spectrum antimicrobial properties .

  • Mechanistic Insight: The molecule acts as a membrane-disrupting agent. The protonated amine interacts electrostatically with the negatively charged bacterial cell wall, while the lipophilic bromophenol core inserts into the lipid bilayer. This amphiphilic behavior leads to membrane permeabilization, leakage of intracellular contents, and subsequent pathogen death.

Mechanism A 4-Bromo-2-[(butylamino)methyl]phenol B GABA Transporter (mGAT1-4) A->B Hydrophobic & Halogen binding C Bacterial Cell Membrane A->C Amphiphilic interaction D Reuptake Inhibition (Neuromodulation) B->D Blocks GABA transport E Membrane Disruption (Antimicrobial) C->E Lysis / Permeabilization

Fig 2. Dual pharmacological pathways of aminomethylphenol derivatives.

Analytical Characterization (QA/QC)

To ensure the integrity of the synthesized API, the following spectroscopic markers should be validated:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aliphatic Region: The butyl chain will present a triplet at

      
      0.9 ppm (3H, -CH₃), multiplets at 
      
      
      
      1.3 ppm and
      
      
      1.6 ppm (4H, -CH₂CH₂-), and a multiplet at
      
      
      2.9 ppm (2H, N-CH₂-).
    • Benzylic Region: A distinct singlet at

      
      4.1 ppm (2H, Ar-CH₂-N) confirms the reduction of the imine (which would otherwise appear as a singlet 
      
      
      
      ppm).
    • Aromatic Region: Three protons exhibiting an AMX spin system: a doublet at

      
      6.9 ppm (1H, ortho to OH), a doublet of doublets at 
      
      
      
      7.4 ppm (1H), and a doublet at
      
      
      7.6 ppm (1H, meta to OH, ortho to Br).
    • Heteroatoms: A broad singlet at

      
      9.0 ppm (2H, NH₂⁺) confirms the hydrochloride salt, and a singlet at 
      
      
      
      10.5 ppm (1H) confirms the phenolic OH.
  • Mass Spectrometry (ESI-MS): Positive ion mode will show the

    
     peak at 
    
    
    
    and
    
    
    (1:1 ratio, characteristic of the ⁷⁹Br and ⁸¹Br isotopes).

References

  • Title: Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4 Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines Source: Semantic Scholar URL: [Link]

Foundational

The Ascendancy of Brominated Phenolic Amine Building Blocks in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the phenolic hydroxyl group and the aromatic amine creates a scaffold of immense value in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the phenolic hydroxyl group and the aromatic amine creates a scaffold of immense value in medicinal chemistry, offering a rich tapestry of hydrogen bonding capabilities and synthetic versatility. The strategic introduction of bromine atoms onto this privileged core further enhances its utility, modulating physicochemical properties and enabling potent, specific interactions with biological targets through halogen bonding. This guide provides a comprehensive overview of brominated phenolic amine building blocks, from fundamental synthetic strategies and mechanistic rationales to their application in the development of novel therapeutic agents. We will explore key synthetic protocols, analyze structure-activity relationships, and showcase the broad therapeutic potential of this compound class, drawing inspiration from both synthetic libraries and the vast chemical diversity of marine natural products.

Introduction: The Strategic Value of Bromination on a Privileged Scaffold

Phenolic and aniline moieties are cornerstones of drug design, present in a significant percentage of approved pharmaceuticals. Their ability to act as hydrogen bond donors and acceptors facilitates critical interactions with protein active sites. The introduction of a bromine atom, a modification frequently observed in marine natural products with potent biological activities, is a powerful strategy in medicinal chemistry.[1][2] Bromine is not merely a bulky substituent; it profoundly influences a molecule's properties by:

  • Increasing Lipophilicity: Enhancing membrane permeability and potentially improving oral bioavailability.

  • Modulating Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.

  • Serving as a Synthetic Handle: The C-Br bond is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck), allowing for late-stage diversification of drug candidates.[3]

  • Enabling Halogen Bonding: Perhaps most importantly, the bromine atom possesses a region of positive electrostatic potential known as a "sigma-hole," allowing it to act as a halogen bond donor. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein backbone or side chain can significantly enhance binding affinity and selectivity.[1]

This guide will delve into the synthesis and application of these vital building blocks, providing both the theoretical framework and practical methodologies for their effective use in drug discovery programs.

Synthesis of Brominated Phenolic Amine Building Blocks

The construction of these scaffolds requires a strategic approach, carefully considering the timing and methodology for introducing both the bromine and amine functionalities. The choice of synthetic route is governed by the desired substitution pattern and the compatibility of functional groups.[4]

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary pathways for constructing the target scaffold: either brominating an existing aminophenol or introducing an amine equivalent to a brominated phenol.

G target Brominated Phenolic Amine subgoal1 Brominated Phenol Precursor target->subgoal1 Amine Introduction (e.g., Nitration -> Reduction) subgoal2 Aminophenol Precursor target->subgoal2 Bromination (e.g., Electrophilic Addition) start1 Phenol subgoal1->start1 Bromination subgoal2->start1 Nitration -> Reduction start2 Aniline subgoal2->start2 Hydroxylation

Caption: General retrosynthetic pathways for brominated phenolic amines.

The most common and often most efficient industrial route involves the nitration and subsequent reduction of a brominated phenol, as this leverages the powerful ortho-, para-directing effect of the hydroxyl group to control bromination regioselectivity.

Key Synthetic Transformation: Electrophilic Bromination of Phenols

The phenol ring is highly activated towards electrophilic aromatic substitution. This reactivity must be controlled to achieve the desired bromination pattern.

  • Reagents:

    • Bromine (Br₂) in Acetic Acid or Dioxane: A classic and potent method, often leading to polybromination if not carefully controlled.[5]

    • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often used when mono-bromination is desired.[6]

    • Dioxane Dibromide: A stable, solid reagent that acts as a soft brominating agent, suitable for highly reactive phenolic systems.[5][7]

  • Causality of Regioselectivity: The hydroxyl group is a strong ortho-, para-directing group due to the resonance stabilization of the intermediate carbocation. Steric hindrance can be exploited to favor para-substitution. In highly activated systems like phloroglucinol, polybromination can occur readily.

Key Synthetic Transformation: Introduction of the Amine Group

Several robust methods exist for installing the amine functionality on an aromatic ring.[8]

  • Reduction of Nitro Compounds: This is the most widely used method. A nitro group is first installed via electrophilic nitration (HNO₃/H₂SO₄). The nitro group is then reduced to a primary amine using methods such as:

    • Catalytic hydrogenation (H₂, Pd/C).[8]

    • Metal-acid reduction (e.g., Fe/HCl, SnCl₂/HCl).[8]

  • Hofmann Bromamide Degradation: This method converts a primary amide to a primary amine with one less carbon atom. It is particularly useful when synthesizing amines that are otherwise difficult to access.[9][10]

Experimental Protocol: Synthesis of 4-Bromo-2-aminophenol

This two-step protocol illustrates a common and reliable sequence for preparing a brominated phenolic amine building block.

Workflow Diagram:

G A p-Bromophenol B 2-Nitro-4-bromophenol A->B Nitration (HNO₃, H₂SO₄) C 4-Bromo-2-aminophenol B->C Reduction (Fe, HCl)

Caption: Synthetic workflow for 4-Bromo-2-aminophenol.

Step 1: Nitration of p-Bromophenol

  • Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add p-bromophenol (17.3 g, 0.1 mol) and glacial acetic acid (50 mL). Cool the mixture to 0-5°C in an ice-salt bath.

  • Reaction: Slowly add a pre-cooled mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (2.5 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, continue stirring the mixture at 5-10°C for 2 hours.

  • Work-up: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The yellow solid precipitate of 2-nitro-4-bromophenol will form.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 2-Nitro-4-bromophenol

  • Setup: To a 500 mL round-bottom flask fitted with a reflux condenser, add 2-nitro-4-bromophenol (21.8 g, 0.1 mol), ethanol (150 mL), and water (50 mL).

  • Reaction: Add iron powder (28 g, 0.5 mol) to the mixture. Heat the suspension to a gentle reflux and then add concentrated hydrochloric acid (5 mL) portion-wise over 30 minutes.

  • Reflux: Maintain the reflux for 3-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up: While still hot, filter the reaction mixture through a bed of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure 4-bromo-2-aminophenol.

Applications in Medicinal Chemistry

Brominated phenolic amines are found in a wide array of biologically active molecules, demonstrating their versatility as pharmacophores. Their utility spans multiple therapeutic areas.[11][12]

Anticancer Agents

Many marine natural products containing this scaffold exhibit potent cytotoxicity against various cancer cell lines.[2] For example, several bromophenols isolated from the brown algae Leathesia nana show significant inhibitory activity against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT-8 (colon).[2] The bromination pattern is often critical for activity, with polybrominated derivatives showing increased potency. This is attributed to enhanced lipophilicity and potentially stronger halogen bonding interactions with target proteins.[2]

Antimicrobial and Antiviral Agents

The threat of antimicrobial resistance has spurred the search for new chemical entities. Brominated compounds, particularly those derived from marine sponges and bacteria, are a promising source.[13][14]

  • Antibacterial: Brominated tyrosine alkaloids from Verongiida sponges have demonstrated significant antibacterial activity.[15] For instance, extracts from Pseudoalteromonas sp. yielded highly brominated compounds active against methicillin-resistant Staphylococcus aureus (MRSA).[14]

  • Antiviral: Certain brominated tyrosine-containing lipids have shown selective antiviral activity against HIV-1, while other alkaloids are inhibitory against Herpes Simplex Virus (HSV-II).[15]

Structure-Activity Relationship (SAR) Insights

Systematic studies on brominated phenolic and aniline compounds have elucidated key structural features that govern their biological activity.

Compound ClassStructural ModificationImpact on ActivityProbable RationaleReference
Bromophenols Increased number of Br atomsIncreased anticancer cytotoxicityEnhanced lipophilicity, stronger halogen bonding potential[2]
Bromophenols 1,4-dihydroxy (hydroquinone) patternHigh antioxidant activityFavorable redox potential for radical scavenging[2]
Dithiocarbamic Flavanones Halogen at C-8 positionIncreased antioxidant activityElectronic modulation of the benzopyran ring[16]
General Phenolics/Anilines Ortho-position of active groups (-OH, -NH2)Higher antioxidant activityAbility to form stabilizing intramolecular hydrogen bonds[17]
General Phenolics Replacement of phenolic -OH with -OCH3Complete loss of activityDisruption of critical hydrogen bond with the receptor[18]

This data underscores that the position and number of bromine atoms, in concert with the hydrogen-bonding capacity of the phenol and amine groups, are critical determinants of biological function.

Caption: Key Structure-Activity Relationships for the brominated phenolic amine core.

Conclusion and Future Perspectives

Brominated phenolic amine building blocks represent a synthetically accessible and highly valuable class of scaffolds for medicinal chemistry. Their unique combination of hydrogen bonding capacity, tunable lipophilicity, and the ability to engage in potent halogen bonding interactions makes them ideal for the design of targeted therapeutics. The rich diversity of brominated natural products, particularly from marine sources, continues to provide inspiration and validated starting points for drug discovery.[13][19]

Future efforts in this field will likely focus on the development of more sophisticated, regioselective, and stereoselective synthetic methods to access novel and complex architectures. Furthermore, a deeper understanding of the role of halogen bonding in protein-ligand interactions, aided by computational modeling and structural biology, will enable the more rational design of next-generation inhibitors that harness the full potential of these powerful building blocks.

References

  • Title: Marine Natural Products in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Medical Science and Discovery URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL ACTIVITY OF BROMINATED PHENOLS WITH LACTAMOMETHYL MOIETIES — NATURAL COMPOUNDS ANALOGUES Source: CyberLeninka URL: [Link]

  • Title: Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery Source: MDPI URL: [Link]

  • Title: Bromophenols in Marine Algae and Their Bioactivities Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues Source: ResearchGate URL: [Link]

  • Title: Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Exploring the Synthesis and Applications of Brominated Aromatic Amines Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

  • Title: Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets. Source: ResearchGate URL: [Link]

  • Title: Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp. Source: Journal of Natural Products - ACS Publications URL: [Link]

  • Title: What Is Bromine Used For? Source: AZoM URL: [Link]

  • Title: Construction of Synthetic Routes Source: authorSTREAM URL: [Link]

  • Title: The Role of Bromine in Modern Pharmaceuticals Source: Tethys Chemical URL: [Link]

  • Title: Preparation of Amines Source: CK-12 Foundation URL: [Link]

  • Title: 5.3 Synthesis of amines Source: Fiveable URL: [Link]

  • Title: Preparation of Amines Source: Chemistry Steps URL: [Link]

  • Title: Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds Source: ResearchGate URL: [Link]

  • Title: A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones Source: MDPI URL: [Link]

  • Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

Sources

Foundational

2-Aminomethylphenol Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

[1] Executive Summary The 2-aminomethylphenol scaffold (often referred to as phenolic Mannich bases) represents a "privileged structure" in medicinal chemistry. Its utility stems from the unique electronic interplay betw...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-aminomethylphenol scaffold (often referred to as phenolic Mannich bases) represents a "privileged structure" in medicinal chemistry. Its utility stems from the unique electronic interplay between the phenolic hydroxyl group and the ortho-aminomethyl moiety. This proximity facilitates a strong Intramolecular Hydrogen Bond (IMHB), which governs lipophilicity, membrane permeability, and ligand-target binding kinetics.

This technical guide dissects the 2-aminomethylphenol class, moving beyond basic literature summaries to provide actionable synthetic protocols, mechanistic insights (specifically the ortho-quinone methide hypothesis), and comparative bioactivity data. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for oncology, antimicrobial resistance, and the emerging field of ferroptosis inhibition.

Part 1: Structural Rationale & Pharmacophore Modeling

The Ortho-Effect and IMHB

The defining feature of 2-aminomethylphenols is the six-membered pseudo-ring formed by the hydrogen bond between the phenolic proton and the amine nitrogen.

  • Lipophilicity Modulation: The IMHB masks the polar hydroxyl and amine groups, significantly increasing

    
     and enhancing blood-brain barrier (BBB) penetration compared to para-isomers.
    
  • Chelation Potential: The

    
    -donor system acts as a bidentate (or tridentate if R-groups contain donors) ligand. This is critical for inhibiting metalloenzymes like urease or carbonic anhydrase.
    
The Quinone Methide "Warhead"

A critical, often overlooked mechanism for the cytotoxicity of these derivatives is their ability to act as prodrugs for ortho-quinone methides (o-QMs) . Under physiological conditions (or specific enzymatic activation), the amine group can be eliminated, generating a highly reactive o-QM intermediate that alkylates cellular nucleophiles (DNA, proteins, glutathione).

Part 2: Synthetic Architectures

We present two distinct synthetic routes: the classical Mannich condensation for scale and the Petasis Borono-Mannich reaction for diversity-oriented synthesis (DOS).

Pathway Visualization: The Mannich Mechanism

The following diagram illustrates the mechanism, highlighting the iminium ion intermediate which is the electrophilic species attacked by the electron-rich phenol.

MannichReaction Reagents Phenol + Formaldehyde + 2° Amine Imine Iminium Ion Intermediate Reagents->Imine Acid Cat. / Dehydration Transition Transition State (Ortho-attack) Imine->Transition Electrophilic Attack Product 2-Aminomethylphenol (Mannich Base) Transition->Product Re-aromatization QM Ortho-Quinone Methide (Toxic) Product->QM Thermal/Metabolic Elimination

Caption: Figure 1. Mechanistic pathway of the Mannich reaction yielding 2-aminomethylphenol, with the potential downstream generation of reactive ortho-quinone methide.

Protocol A: Classical Microwave-Assisted Synthesis

Best for: High-throughput library generation.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Formaldehyde (37% aq., 1.2 eq)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq)

  • Solvent: Ethanol (EtOH)

Step-by-Step Workflow:

  • Mixing: In a microwave-safe vial, dissolve the phenol in minimal EtOH.

  • Addition: Add the secondary amine followed dropwise by formaldehyde. Note: Adding amine before formaldehyde prevents polymerization of the aldehyde.

  • Irradiation: Seal the vial. Irradiate at 80°C, 150W for 10–15 minutes. (Conventional reflux requires 4–8 hours).

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold EtOH. If oil forms, evaporate solvent and recrystallize from EtOH/Ether.

  • Validation: Check TLC (Mobile phase: Hexane:EtOAc 7:3). Confirm structure via disappearance of phenolic ortho proton in

    
    H-NMR.
    
Protocol B: Petasis Borono-Mannich (Green Chemistry)

Best for: Complex chiral derivatives and avoiding formaldehyde toxicity.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • Secondary Amine (1.0 eq)

  • Aryl Boronic Acid (1.0 eq)

  • Solvent: Cyclopentyl methyl ether (CPME) or Ethanol.

Workflow:

  • Combine all three components in CPME.

  • Stir at room temperature (or mild heat 50°C) for 12 hours. No catalyst is required; the phenolic hydroxyl group catalyzes the reaction.

  • Filter the precipitated product.[1] Yields are typically >85%.

Part 3: Therapeutic Areas & Mechanism of Action

Oncology: Cytotoxicity & MDR Reversal

2-aminomethylphenols exhibit potent cytotoxicity against solid tumors (MCF-7, HepG2).

  • Mechanism:

    • Topoisomerase II Inhibition: Planar derivatives intercalate DNA.

    • MDR Reversal: Some derivatives inhibit P-glycoprotein (P-gp), restoring sensitivity in drug-resistant cells (e.g., Doxorubicin-resistant lines).

Comparative Potency Data (Representative) Data synthesized from structure-activity relationship (SAR) reviews.[2]

Compound IDR-Group (Amine)Target Cell LineIC50 (µM)Mechanism
AMP-1 N-MethylpiperazineMCF-7 (Breast)2.4 ± 0.3Apoptosis (G1 arrest)
AMP-2 MorpholineHepG2 (Liver)5.1 ± 0.8ROS Generation
AMP-3 DiethylamineHCT-116 (Colon)12.5 ± 1.2DNA Intercalation
Doxorubicin (Control)MCF-70.8 ± 0.1Topo II Inhibition
Antimicrobial: The Chelation Effect

These compounds are highly effective against S. aureus (Gram-positive) and C. albicans (Fungal).

  • Mechanism: The phenolic -OH and amine -N chelate essential metal ions (Zn2+, Fe3+) required for bacterial metalloenzymes (e.g., methionine aminopeptidase).

Emerging Area: Ferroptosis Inhibition (2024 Update)

Recent studies (e.g., Rasheed et al., Al-Sultan et al.) indicate that 2-amino-6-methylphenol derivatives can inhibit ferroptosis (iron-dependent cell death).[3]

  • Significance: Unlike standard antioxidants, the ortho-amine/phenol motif specifically traps lipid peroxyl radicals, protecting against ischemia-reperfusion injury.

Biological Pathway Visualization

MOA cluster_Cancer Anticancer Pathway cluster_Microbial Antimicrobial Pathway Drug 2-Aminomethylphenol Derivative QM_Gen Quinone Methide Formation Drug->QM_Gen Chelation Metal Chelation (Zn2+, Cu2+) Drug->Chelation Thiol_Alk Alkylation of Glutathione/DNA QM_Gen->Thiol_Alk Apoptosis Apoptosis (Cell Death) Thiol_Alk->Apoptosis Enz_Inhib Metalloenzyme Failure Chelation->Enz_Inhib Lysis Membrane Disruption Enz_Inhib->Lysis

Caption: Figure 2.[4] Dual mechanism of action: Electrophilic attack via quinone methides (cancer) vs. metal chelation (microbes).

Part 4: Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

To be performed after synthesis to validate biological activity.

  • Cell Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve 2-aminomethylphenol derivatives in DMSO (keep final DMSO < 0.1%). Treat cells with serial dilutions (0.1 – 100 µM) for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Lipophilicity Measurement (Shake Flask Method)

Critical for validating the IMHB effect.

  • Saturate Octanol and Water with each other.

  • Dissolve compound in the Octanol phase.

  • Add equal volume of Water phase. Shake for 24h.

  • Separate phases and measure concentration via UV-Vis spectrophotometry.

  • Calculate

    
    .
    

Part 5: Future Outlook

The field is moving toward hybrid molecules .

  • PROTACs: Using the 2-aminomethylphenol scaffold as the E3 ligase recruiting element (due to its ability to bind specific proteins) linked to a target protein binder.

  • Metal-Drugs: Pre-complexing these ligands with Copper(II) or Gold(III) to create potent anticancer metallodrugs that resist metabolic degradation.

References

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[5][1][6][7] European Journal of Medicinal Chemistry.

  • Rasheed, S., et al. (2024).[8] "Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities."[3] European Journal of Medicinal Chemistry.

  • Di, J.Q., et al. (2021).[9] "Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction." Current Organic Synthesis.

  • BenchChem Application Note. (2025). "High-Yield Laboratory Synthesis of 2,6-Bis(aminomethyl)phenol."

  • Al-Sultan, S., et al. (2024).[8] "Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors."[8] Chemical Review Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-[(butylamino)methyl]phenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocol Mechanistic Rationale & Substrate Complexity The Buchwald-Hartwig am...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocol

Mechanistic Rationale & Substrate Complexity

The Buchwald-Hartwig amination is a foundational transformation for constructing C–N bonds via the palladium-catalyzed cross-coupling of aryl halides with amines[1]. However, applying this methodology to highly functionalized substrates like 4-bromo-2-[(butylamino)methyl]phenol presents a severe, trifunctional challenge. This molecule contains an aryl bromide (electrophile), a secondary aliphatic amine (competing nucleophile), and an unprotected phenol (acidic moiety).

As an Application Scientist, designing a successful cross-coupling for this substrate requires navigating three primary failure modes:

  • Retro-Mannich Fragmentation (Quinone Methide Formation): The substrate is a classical Mannich base. Under traditional high-temperature Buchwald-Hartwig conditions (e.g., 100 °C with strong bases like NaOtBu), the molecule undergoes rapid elimination of butylamine to form a highly reactive ortho-quinone methide intermediate, which subsequently polymerizes. Therefore, the reaction must be restricted to mild thermal conditions (≤70 °C).

  • Chemoselectivity via Steric Control: To couple an external primary amine (e.g., aniline) without triggering intramolecular or intermolecular oligomerization from the internal secondary butylamino group, extreme steric differentiation is required. The bulky biarylphosphine ligand tBuBrettPhos is specifically designed to accelerate the coupling of primary amines while sterically blocking the transmetalation and reductive elimination of bulky secondary amines [1.10].

  • Proton Tolerance & Catalyst Poisoning: The unprotected phenol (pKa ~10) will instantly quench standard bases, forming an electron-rich phenoxide that can bind to Pd(II) and stall the catalytic cycle[2]. While some advanced protocols utilize NaOTMS to tolerate acidic functional groups[3], LiHMDS is strategically employed here. LiHMDS provides excellent proton tolerance; it deprotonates the phenol to form a tightly coordinated lithium phenoxide (hard-hard interaction) that resists transmetalation, while maintaining sufficient basicity to drive the C–N coupling cycle[1] [1.10].

Mechanism Pd0 Active Pd(0)-tBuBrettPhos Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet1 Favorable Transmetalation (LiHMDS Mediated) PdII->TransMet1 + External Amine TransMet2 Blocked Transmetalation (Steric Clash) PdII->TransMet2 + Internal Amine ExtAmine External 1° Amine (Sterically Accessible) IntAmine Internal 2° Amine (Sterically Hindered) Product Desired Chemoselective Product TransMet1->Product Reductive Elimination Oligomer Oligomerization (Suppressed) TransMet2->Oligomer Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1: tBuBrettPhos catalytic cycle suppressing internal amine oligomerization.

Optimization Data & Causality

The following table summarizes the causal relationship between reaction parameters and the observed outcomes during protocol development. The use of 3.0 equivalents of LiHMDS is deliberate: 1.0 eq neutralizes the phenol, 1.0 eq neutralizes the generated HBr, and 1.0 eq drives the transmetalation step.

Table 1: Optimization of Reaction Conditions for External Primary Amination

EntryCatalyst / LigandBase (Equiv)Temp (°C)ConversionChemoselectivity (1° vs 2° amine)Mechanistic Observation
1Pd2(dba)3 / BINAPNaOtBu (2.5)100<10%N/AComplete retro-Mannich degradation.
2Pd2(dba)3 / RuPhosCs2CO3 (3.0)8045%1:2RuPhos favors 2° amines; oligomerization dominates.
3Pd2(dba)3 / tBuBrettPhosK3PO4 (3.0)7060%10:1Good selectivity, but weak base limits turnover rate.
4 Pd2(dba)3 / tBuBrettPhos LiHMDS (3.0) 65 >95% >99:1 Optimal: Proton tolerance & strict steric control.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in visual cues and In-Process Controls (IPC) to ensure the integrity of the catalytic cycle before proceeding to isolation.

Reagents & Materials
  • Substrate: 4-Bromo-2-[(butylamino)methyl]phenol (1.0 mmol, 258.15 g/mol )

  • Nucleophile: Aniline (1.2 mmol, 1.2 equiv)

  • Catalyst Precursor: Pd2(dba)3 (0.02 mmol, 2.0 mol% Pd)

  • Ligand: tBuBrettPhos (0.048 mmol, 4.8 mol%)

  • Base: LiHMDS (1.0 M solution in THF, 3.0 mL, 3.0 equiv)

  • Solvent: Anhydrous THF (5.0 mL, degassed)

Workflow Step1 1. Preparation Substrate + Ligand Step2 2. Base Addition LiHMDS (3.0 eq) Step1->Step2 Step3 3. IPC Validation LC-MS Aliquot Step2->Step3 Step4 4. Quench MeOH / Celite Filter Step3->Step4 Step5 5. Isolation Reverse-Phase HPLC Step4->Step5

Fig 2: Self-validating workflow for chemoselective Buchwald-Hartwig amination.

Step-by-Step Methodology

Step 1: Catalyst Generation & Reagent Preparation (Glovebox Recommended)

  • In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (18.3 mg) and tBuBrettPhos (23.3 mg).

  • Add 4-bromo-2-[(butylamino)methyl]phenol (258 mg) and aniline (112 mg).

  • Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Backfill with Argon (3x).

  • Inject 5.0 mL of anhydrous, degassed THF.

    • Validation Cue: The solution will transition from dark purple/red to a pale orange/yellow over 5 minutes at room temperature, confirming the successful generation of the active L_nPd(0) species.

Step 2: Base Addition & Reaction Initiation

  • Cool the reaction vessel to 0 °C using an ice bath (to control the exothermic deprotonation of the phenol).

  • Dropwise, inject 3.0 mL of 1.0 M LiHMDS in THF over 3 minutes.

  • Remove the ice bath and transfer the vessel to a pre-heated oil bath set to 65 °C . Stir vigorously for 4 hours.

Step 3: In-Process Control (IPC) Validation

  • At the 2-hour mark, withdraw a 10 µL aliquot using a micro-syringe.

  • Quench the aliquot into 1.0 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Analyze via LC-MS.

    • Validation Check: You should observe the desired product mass ([M+H]+ = 271.18). If the ratio of Product to Starting Material is < 10:1, the catalytic cycle has stalled due to base depletion (likely from trace moisture). Corrective Action: Inject an additional 0.5 mL of LiHMDS and stir for 2 more hours.

Step 4: Quench & Workup

  • Once IPC confirms >95% conversion, cool the reaction to room temperature.

  • Quench the reaction by adding 2.0 mL of Methanol to destroy any unreacted LiHMDS.

  • Dilute with 10 mL of Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove Pd-black precipitates. Rinse the pad with an additional 10 mL of Ethyl Acetate.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure.

  • Due to the highly polar nature of the secondary amine and phenol moieties, purify the crude residue via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Lyophilize the product fractions to yield the chemoselective cross-coupled product as a TFA salt.

References

  • [3] Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines | Source: National Institutes of Health (NIH) | URL:[Link]

  • [2], [1.10] Title: Buchwald-Hartwig Amination | Source: Chemistry LibreTexts | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Bromo-2-[(butylamino)methyl]phenol Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists scaling up the synthesis of 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists scaling up the synthesis of 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride .

The synthesis relies on the reductive amination of 5-bromosalicylaldehyde with n-butylamine, followed by hydrochloride salt formation. While conceptually straightforward, the presence of an acidic phenolic hydroxyl group ortho to the reaction center introduces specific kinetic and thermodynamic challenges, including stalled equilibria, premature reduction, and liquid-liquid phase separation (oiling out) during isolation.

Workflow & Impurity Pathways

Synthesis A 5-Bromosalicylaldehyde + n-Butylamine B Imine Intermediate (Schiff Base) A->B - H2O (DCM, MgSO4) E Aldehyde Reduction (Impurity) A->E Premature Reduction C Free Base Secondary Amine B->C NaBH(OAc)3 (Reduction) D Hydrochloride Salt (Target API) C->D HCl / IPAc (Crystallization) F Tertiary Amine (Over-alkylation) C->F Excess Aldehyde

Figure 1: Reaction pathway and common impurity branches in the synthesis workflow.

Quantitative Process Metrics

To maintain a self-validating system, ensure your in-process controls (IPCs) align with the following validated metrics. Deviations from these targets dictate specific troubleshooting actions.

Process ParameterTarget MetricCritical DeviationMechanistic CauseCorrective Action
Imine Conversion > 98.0%< 85.0%Water accumulation shifting equilibriumAdd anhydrous MgSO₄; increase amine to 1.15 eq
Aldehyde Reduction < 1.0% AUC> 5.0% AUCPremature hydride attack on carbonylSwitch to indirect method; cool to 0–5°C
Dialkylation Impurity < 0.5% AUC> 2.0% AUCExcess aldehyde reacting with productEnsure aldehyde is limiting (1.0 eq)
HCl Salt Recovery > 80.0%< 60.0% (Oiling out)Liquid-Liquid Phase Separation (LLPS)Change solvent to IPAc; seed at 40°C
Troubleshooting FAQs

Q: Why am I seeing high levels of 4-bromo-2-(hydroxymethyl)phenol (aldehyde reduction byproduct)? A: This occurs when the reducing agent attacks the 5-bromosalicylaldehyde before it fully condenses with n-butylamine. While Sodium Triacetoxyborohydride (STAB) is highly selective for iminium ions over aldehydes, the presence of the acidic phenolic OH can alter local pH and reaction kinetics. Solution: Adopt an indirect reductive amination protocol [1]. Pre-form the imine in dichloromethane (DCM) with a mild dehydrating agent (e.g., anhydrous MgSO₄) for 2 hours before adding the reducing agent. This ensures the aldehyde is fully consumed into the Schiff base before any hydride is introduced.

Q: The imine conversion stalls at 70–80%. How do I push it to completion? A: Imine formation is an equilibrium process that releases water. The phenolic hydroxyl group on 5-bromosalicylaldehyde hydrogen-bonds with the aldehyde carbonyl, stabilizing it and making it less electrophilic. Furthermore, the acidic phenol can partially protonate the n-butylamine, reducing its nucleophilicity. Solution: Use a slight stoichiometric excess of n-butylamine (1.15 eq) to compensate for salt formation. Additionally, employ a water scavenger like MgSO₄ to drive the equilibrium forward thermodynamically.

Q: How do I minimize the tertiary amine (dialkylation) impurity? A: Over-alkylation happens when the newly formed secondary amine (4-Bromo-2-[(butylamino)methyl]phenol) reacts with another molecule of 5-bromosalicylaldehyde. Solution: Control the stoichiometry strictly. Ensure the aldehyde is the limiting reagent (1.0 eq). Keep the reaction temperature at 0–5°C during the reduction phase to kinetically favor the primary condensation and suppress the slower secondary amine reaction.

Q: My HCl salt is precipitating as a sticky oil instead of a crystalline solid. How do I fix this? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) is common with secondary amine hydrochlorides when the crystallization solvent is too polar or the cooling rate is too fast. This causes the solute to separate as a solute-rich liquid phase rather than a solid crystal [2]. Solution: Perform the salt formation in a less polar solvent system like Isopropyl Acetate (IPAc). Add HCl dropwise at an elevated temperature (45°C), seed the mixture with pure crystals to induce solid-liquid phase separation, and cool slowly (0.1°C/min) [3].

Troubleshooting Logic Tree

Troubleshooting Start Analyze Crude HPLC Q1 High Benzyl Alcohol? Start->Q1 Q2 High Unreacted Aldehyde? Start->Q2 Q3 Oiling out during crystallization? Start->Q3 A1 Switch to NaBH(OAc)3 or pre-form imine Q1->A1 Yes A2 Add MgSO4 or remove water Q2->A2 Yes A3 Adjust anti-solvent rate Seed crystals at 40°C Q3->A3 Yes

Figure 2: Troubleshooting logic tree for resolving common yield and purity deviations.

Standard Operating Procedure: Optimized Indirect Reductive Amination

This protocol is designed as a self-validating system. Do not proceed to the next phase until the specified IPC criteria are met.

Phase 1: Imine Formation (Dehydrative Condensation)
  • Charge a dry, nitrogen-purged reactor with 5-bromosalicylaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Add anhydrous Magnesium Sulfate (MgSO₄) (2.0 eq) to the suspension.

    • Causality: The internal phenolic OH hydrogen-bonds with the aldehyde, reducing its electrophilicity. MgSO₄ acts as a thermodynamic sink for water, driving the Schiff base equilibrium forward.

  • Dose n-butylamine (1.15 eq) dropwise over 15 minutes at 20°C.

    • Causality: The slight excess compensates for the partial deactivation of the amine via salt formation with the acidic phenol.

  • Stir for 2 hours. Validation Check: Verify conversion (>98%) via HPLC before proceeding.

Phase 2: Selective Reduction
  • Cool the reaction mixture to 0–5°C.

  • Charge Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three equal portions over 30 minutes.

    • Causality: The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the borohydride, making it highly selective for the intermediate iminium ion over the unreacted aldehyde, preventing benzyl alcohol impurities [1].

  • Stir for 2 hours at 0–5°C, then warm to 20°C. Validation Check: Confirm complete consumption of the imine intermediate via HPLC.

Phase 3: Quench and Workup
  • Quench by slowly adding saturated aqueous NaHCO₃ (5 volumes).

    • Causality: Safely neutralizes acetic acid byproducts and destroys unreacted hydride without degrading the product.

  • Separate the layers. Wash the organic layer with brine (3 volumes) and dry over Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude free base as a viscous oil.

Phase 4: Crystallization of the Hydrochloride Salt
  • Dissolve the crude free base in Isopropyl Acetate (IPAc) (8 volumes) and heat to 45°C.

  • Dose 1.05 eq of HCl (5-6 N in Isopropanol) dropwise over 20 minutes.

  • Seed the solution with 0.5% wt/wt pure 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride crystals.

  • Causality: Seeding at low supersaturation prevents Liquid-Liquid Phase Separation (oiling out) by providing immediate nucleation sites for solid growth [2].

  • Cool linearly to 5°C at a rate of 0.1°C/min. Filter, wash with cold IPAc, and dry under vacuum at 40°C.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Veesler, S., Revalor, E., Bottini, O., & Hoff, C. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, 10(4), 841-845.[Link]

  • Anderson, N. G. (2000). Practical Process Research and Development. Academic Press.[Link]

Optimization

Technical Support Center: Preventing Oxidation of Phenol Groups During Amine Salt Formation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuanced challenges encountered in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuanced challenges encountered in synthetic chemistry. This guide provides in-depth troubleshooting advice and preventative protocols for a common yet frustrating issue: the oxidation of phenol-containing compounds during amine salt formation. Discoloration, impurity formation, and yield loss are all symptoms of this underlying oxidative degradation. Here, we dissect the problem and provide robust, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: Why is my reaction mixture turning dark brown, purple, or even black when forming an amine salt with my phenolic compound?

This is a classic sign of phenol oxidation. The hydroxyl group (-OH) on a phenol makes the aromatic ring highly electron-rich, rendering it susceptible to oxidation.[1] When you add a base (the amine) to form the salt, you deprotonate the phenol to a phenoxide ion. This phenoxide is even more electron-rich and thus, significantly more prone to oxidation than the neutral phenol.

The colored species you observe are typically quinones or related polymeric structures formed from the oxidation of your starting material.[1][2][3] This is not just a cosmetic issue; it represents the degradation of your valuable compound and the introduction of impurities that can be difficult to remove.

Several factors can dramatically accelerate this process:

  • Atmospheric Oxygen: The primary culprit in most lab settings.[4]

  • Trace Metal Ions: Metal ions, particularly copper (Cu²⁺), can act as potent catalysts for oxidation.[4]

  • Light: UV light can provide the energy to initiate and propagate oxidative radical reactions.[4]

  • Elevated Temperatures: Increased temperature speeds up the rate of oxidation.[4]

Q2: What is the precise chemical mechanism causing this discoloration?

The oxidation of phenols is a well-documented process that proceeds through radical intermediates. The overall transformation from a phenol to a highly colored para-quinone is illustrated below.

  • Initiation (Hydrogen Atom Transfer): The process begins with the abstraction of a hydrogen atom from the hydroxyl group, forming a phenoxy radical. This is the rate-limiting step and is greatly accelerated in the presence of base (forming the more easily oxidized phenoxide) and an initiator like oxygen or a metal catalyst.[5][6]

  • Resonance Stabilization: The resulting phenoxy radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring.

  • Propagation & Oxidation: This radical can then react further with oxygen or other oxidizing species, ultimately losing another electron and proton to form a quinone.[1] Ortho- and para-quinones are common products; these molecules contain extended conjugated systems that absorb visible light, appearing colored.[3][7]

G cluster_0 Phenol Oxidation Pathway cluster_1 Key Factors Phenol Phenol (Colorless) PhenoxyRadical Phenoxy Radical (Intermediate) Phenol->PhenoxyRadical -[H•] (Initiation via O₂, light, metal) Quinone p-Quinone (Highly Colored) PhenoxyRadical->Quinone -[H•], +[O] (Oxidation) O2 O₂ (Oxygen) O2->Phenol Accelerates Light Light (hν) Light->Phenol Accelerates Metal Metal Ions (e.g., Cu²⁺) Metal->Phenol Accelerates

Caption: Mechanism of phenol oxidation to colored quinone impurities.

Section 2: Preventative Strategies & Troubleshooting

Q3: What is the single most effective strategy to prevent oxidation during amine salt formation?

The most critical and non-negotiable step is the rigorous exclusion of atmospheric oxygen . Since oxygen is the primary oxidizing agent in most cases, removing it from the reaction environment is paramount.[4][8] This is achieved by performing the entire experiment under an inert atmosphere, typically using high-purity nitrogen (N₂) or argon (Ar).

Q4: How can I effectively run my reaction under an inert atmosphere?

While a glovebox provides the ideal environment, excellent results can be achieved using standard air-free techniques with a Schlenk line or a dual-manifold setup. This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas.

The general workflow involves:

  • Assembling Dry Glassware: Ensure all glassware is oven- or flame-dried to remove adsorbed water, which can hold dissolved oxygen.

  • Purging the System: Connect the assembled apparatus to the manifold and perform several cycles of evacuating the air with a vacuum pump and refilling with inert gas.

  • Using Deoxygenated Solvents: Solvents must be deoxygenated before use. This is a critical step often overlooked. (See Protocol 1).

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas to prevent any air from leaking into the system. This is typically visualized with an oil or mercury bubbler.

G cluster_workflow Inert Atmosphere Workflow for Amine Salt Formation Start Assemble Dry Glassware Purge Purge System (3x Vacuum/Inert Gas) Start->Purge AddPhenol Add Phenolic Compound Purge->AddPhenol AddSolvent Add Deoxygenated Solvent via Cannula AddPhenol->AddSolvent Cool Cool to 0°C (Optional but Recommended) AddSolvent->Cool AddAmine Add Amine Solution Dropwise via Syringe Cool->AddAmine React Stir Under Positive Inert Gas Pressure AddAmine->React End Isolate Product React->End

Caption: Recommended workflow for oxidation-sensitive amine salt formation.

Q5: Are there chemical additives like antioxidants that can help?

Yes. While an inert atmosphere is the first and best line of defense, antioxidants provide an excellent secondary layer of protection. They are especially useful if your system is particularly sensitive or if trace amounts of oxygen are unavoidable. They work by two primary mechanisms:

  • Reducing Agents / Oxygen Scavengers: These compounds react directly with dissolved oxygen or reduce the colored quinone impurities back to the colorless phenol form.[9] Ascorbic acid and sodium metabisulfite are excellent examples.[4]

  • Radical Scavengers: These molecules, often sterically hindered phenols themselves, are highly effective at intercepting the phenoxy radical, terminating the chain reaction that leads to quinone formation.[10][11][12] Butylated hydroxytoluene (BHT) is a common and inexpensive choice.

Table 1: Comparison of Common Antioxidants for Synthesis

AntioxidantTypical LoadingMechanismProsCons
Ascorbic Acid (Vitamin C) 0.01 - 0.1 mol%Reducing AgentHighly effective in aqueous/polar protic systems; easily removed during workup.[4]Less soluble in non-polar organic solvents.
Sodium Metabisulfite 0.05 - 0.5 mol%Reducing AgentStrong reducing agent; very effective at preventing discoloration.[4]Can introduce inorganic salts into the reaction.
Butylated Hydroxytoluene (BHT) 0.1 - 1.0 mol%Radical ScavengerExcellent solubility in organic solvents; highly effective radical trap.[10]Can be difficult to remove from non-polar products.
Hydroquinone Catalytic amountOxygen Scavenger CatalystCan catalyze the reaction between oxygen and other scavengers.[13]Is a phenol itself and can be reactive.
Q6: My salt is already formed and discolored. Is it possible to purify it?

Yes, in many cases, you can rescue a discolored product. The strategy depends on the nature of your compound and the impurities.

  • Recrystallization with a Reducing Agent: The most effective method. Dissolve your crude, colored salt in a suitable solvent system and add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄). These will reduce the colored quinone impurities back to the phenol, which will either remain in the mother liquor or be your desired product.

  • Activated Carbon Treatment: Dissolve the crude product and stir with a small amount of activated carbon (charcoal) for 15-30 minutes, then filter through Celite®. The carbon has a high surface area and can adsorb the highly polar, colored impurities. Use this method judiciously, as it can also adsorb your product, leading to yield loss.

  • Solvent Slurry/Washing: If the impurities have different solubility profiles than your salt, washing or slurrying the solid product with a suitable solvent can effectively remove the color.[14]

Section 3: Key Experimental Protocols

Protocol 1: Deoxygenating Solvents via Inert Gas Sparging

This is a fast and effective method for removing dissolved oxygen from most common solvents.

  • Setup: Equip a solvent storage flask (e.g., a Straus flask) with a gas inlet that reaches the bottom of the flask and a gas outlet. The inlet should be connected to your inert gas source.

  • Sparging: Begin bubbling the inert gas (Nitrogen or Argon) through the solvent at a vigorous rate. You should see continuous bubbling.

  • Duration: For effective deoxygenation, sparge for at least 30-60 minutes per liter of solvent.

  • Storage: Once complete, stop the vigorous bubbling and maintain the solvent under a positive pressure of inert gas. Use a cannula or syringe for transfer.

Protocol 2: General Procedure for Amine Salt Formation Under Inert Atmosphere

This protocol assumes the use of a Schlenk line and standard air-free techniques.

  • Preparation: Add your phenolic compound and a small magnetic stir bar to a flame-dried Schlenk flask. Add a catalytic amount of an appropriate antioxidant (e.g., 0.1 mol% BHT) if desired.

  • Inerting: Seal the flask and connect it to the Schlenk line. Perform three cycles of evacuating the flask under high vacuum for 5 minutes, followed by backfilling with high-purity nitrogen or argon.

  • Solvent Addition: Add your deoxygenated solvent via a cannula or gas-tight syringe. Begin stirring to dissolve the phenolic compound.

  • Amine Addition: In a separate flame-dried flask, prepare a solution of the amine in the same deoxygenated solvent. Transfer this solution to your reaction flask slowly via a gas-tight syringe, especially if the acid-base reaction is exothermic.

  • Reaction & Isolation: Allow the reaction to stir at the desired temperature for the required time, maintaining a positive inert gas pressure. The salt will often precipitate from the solution. The product can be isolated by filtration via a filter cannula or by centrifuging and decanting the solvent. Wash the isolated solid with fresh, deoxygenated solvent before drying under high vacuum.

Protocol 3: Decolorizing a Crude Amine Salt with Sodium Dithionite
  • Dissolution: In a flask, dissolve the discolored crude amine salt in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or water, depending on solubility).

  • Addition of Reducing Agent: Once fully dissolved, add sodium dithionite (Na₂S₂O₄) portion-wise until the dark color disappears. Typically, only a very small amount (10-50 mg per 10 g of crude product) is needed.

  • Recrystallization: If the solution is clear and colorless (or its expected color), allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents.
  • Pratt, D. A., DiLabio, G. A., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(3), 222-230.
  • Magdziarz, T., et al. (2002). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). Organic Letters, 4(2), 285-288.
  • Sketchy. (n.d.). Phenol Reactions.
  • JoVE. (2025, May 22). Oxidation of Phenols to Quinones.
  • Magdziarz, T., et al. (2002). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX).
  • Khansole, S. V. (n.d.). UV- Vis Spectroscopic Study of Oxidation of Phenol by Quinalidinum Cholorochromate in Aqueous Acetic Acid Medium. Jetir.Org.
  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(3), 222-230.
  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. PubMed.
  • L'Orange, R., & Sharp, W. P. (1997). U.S. Patent No. 5,686,016. U.S.
  • CORE. (n.d.). Substituent Effect in the Oxidation of Phenols by Peroxydisulphate Ion in Aqueous Ethanol, t-Butanol, Acetonitrile & Acetone.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Dever, J. L., & Joffre, A. P. (1982). U.S. Patent No. 4,316,996. U.S.
  • Singh, M. (1983). U.S. Patent No. 4,398,916. U.S.
  • BenchChem. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • JScholar Publishers. (2023).
  • ResolveMass Laboratories Inc. (2025). Secondary Amine Scavenger Nitrosamine.
  • MDPI. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism.
  • Phantom Plastics. (n.d.).
  • PMC. (n.d.). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise.
  • GATE Energy. (2014). H2S Scavenging: Amine Systems.
  • PMC. (2025). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability.
  • Journal of Chemical & Engineering Data. (n.d.).
  • Britton, G. C. (1943). U.S. Patent No. 2,313,988. U.S.
  • Schirrmann, P. J., & Kwiatek, J. (1993). U.S. Patent No. 5,180,842. U.S.
  • PubMed. (2022).
  • BenchChem. (2025).
  • Phenol Synthesis Part II. (n.d.).
  • APL Services. (n.d.).
  • ACS Publications. (2020).
  • ResearchGate. (n.d.).
  • Burkhart, G., et al. (2012). U.S.
  • SciSpace. (n.d.). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution.
  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution.
  • ACS Publications. (2020).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Hygroscopic Nature of Aminomethylphenol Hydrochloride Salts

Welcome to the technical support center for handling aminomethylphenol hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges due to the hygro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling aminomethylphenol hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges due to the hygroscopic nature of these compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experiments.

The Challenge of Hygroscopicity

Aminomethylphenol hydrochloride salts are valuable intermediates in pharmaceutical synthesis. However, their propensity to absorb moisture from the atmosphere—a property known as hygroscopicity—can introduce significant variability and error into experimental work.[1] Moisture uptake can lead to physical changes like clumping and deliquescence, as well as chemical degradation through hydrolysis, ultimately impacting compound stability, accurate measurement, and the quality of the final product.[2][3] This guide offers practical, scientifically-grounded solutions to mitigate these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter when working with hygroscopic aminomethylphenol hydrochloride salts.

Issue 1: Inaccurate and Drifting Weight Measurements

Q: My balance reading is continuously increasing while I'm trying to weigh the aminomethylphenol hydrochloride salt. What's happening and how can I get an accurate weight?

A: Causality & Explanation: A continuous, unidirectional drift in the balance reading is a classic sign that your sample is hygroscopic.[4] The salt is actively absorbing moisture from the air, which adds to its weight. The rate of weight gain will depend on the ambient relative humidity (RH) and the specific properties of your salt. This issue is particularly pronounced in environments with high humidity.[5]

Solutions & Protocols:

  • Weighing by Difference (Tared-Vessel Method): This is the most reliable method for hygroscopic solids.[5]

    • Place a clean, dry, sealed container (e.g., a vial with a cap) on the analytical balance and tare it.

    • Remove the container from the balance and add an approximate amount of the aminomethylphenol hydrochloride salt.

    • Seal the container and place it back on the balance to record the total weight.

    • Dispense the required amount of the salt from the container into your reaction vessel.

    • Reseal the container and weigh it again. The difference between the two weights is the exact mass of the salt you transferred.

  • Controlled Environment: If possible, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere (e.g., filled with nitrogen or argon) or a dehumidified weighing chamber.[6][7]

  • Rapid Weighing: Minimize the time the sample is exposed to the ambient atmosphere.[6] Have all your equipment ready and work efficiently.

  • Container Choice: Use containers with narrow openings to reduce the surface area of the salt exposed to the air.[4]

Issue 2: Material Clumping and Poor Flowability

Q: The aminomethylphenol hydrochloride salt, which was once a free-flowing powder, has become clumpy and difficult to handle. Why did this happen and can it be reversed?

A: Causality & Explanation: Clumping, or caking, is a direct result of moisture absorption.[3] As the salt absorbs water, the surface of the particles can partially dissolve, forming a liquid bridge between adjacent particles. When the moisture content fluctuates or the temperature changes, these bridges can solidify, creating larger agglomerates. This not only makes the material difficult to handle and weigh but can also impact dissolution rates and content uniformity in solid dosage forms.[2]

Solutions & Protocols:

  • Drying Procedures: If the compound is thermally stable, you can dry it to remove the absorbed moisture.

    • Vacuum Oven: Place the clumped material in a thin layer in a vacuum oven at a mild temperature (e.g., 40-50°C). The combination of low pressure and gentle heat will facilitate the removal of water. Always consult the material's safety data sheet (SDS) for thermal stability information before heating.

    • Desiccator: For smaller quantities, place the salt in a desiccator containing a strong desiccant like phosphorus pentoxide or anhydrous calcium sulfate. This is a slower but gentler method.

  • Proper Storage: The best solution is prevention. Always store aminomethylphenol hydrochloride salts in tightly sealed containers, preferably with a desiccant pouch.[3] For long-term storage, consider placing the primary container inside a secondary, sealed container with additional desiccant.

Issue 3: Suspected Chemical Degradation or Instability

Q: I've noticed a change in the color or solubility of my aminomethylphenol hydrochloride salt after storage. Could this be related to its hygroscopic nature?

A: Causality & Explanation: Yes, moisture can act as a reagent and facilitate chemical degradation.[2] For hydrochloride salts, the presence of water can lead to hydrolysis, potentially cleaving functional groups or promoting other degradative pathways.[8] This can alter the compound's purity, potency, and physical properties. In some cases, hydrochloride salts can become less crystalline or even amorphous after prolonged exposure to high humidity, which can further impact their stability.[9]

Solutions & Protocols:

  • Controlled Storage Conditions: Store the material in a temperature and humidity-controlled environment.[5] The World Health Organization (WHO) recommends maintaining a relative humidity of around 50% for pharmaceutical storage, though for highly hygroscopic materials, a lower RH is preferable.[10]

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like nitrogen or argon can displace moisture-laden air and prevent degradation.[3]

  • Stability Studies: If you suspect degradation, it is crucial to perform stability studies. This involves storing the material under accelerated conditions (e.g., 40°C and 75% RH) and testing for purity and degradation products at specified time points.[11]

  • Formulation Strategies: In a drug development context, formulation strategies can be employed to protect the active pharmaceutical ingredient (API) from moisture. These include:

    • Film Coating: Applying a moisture-barrier film to solid dosage forms.[12][13]

    • Encapsulation: Encasing the hygroscopic API with a protective polymer.[12][13]

    • Co-processing with Excipients: Mixing the API with hydrophobic excipients that repel moisture.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the ideal relative humidity for storing aminomethylphenol hydrochloride salts?

While a general recommendation for pharmaceuticals is around 50% RH, for highly hygroscopic materials, it's best to store them in conditions with an RH below 40%.[5][10] For very sensitive applications, storage in a desiccator or a controlled humidity chamber with an RH of 15-25% is recommended.[14]

Q2: Can I use a standard laboratory oven to dry my hygroscopic salt?

It is generally not recommended to use a standard laboratory oven that circulates ambient air, as this can introduce more moisture. A vacuum oven is the preferred method as it removes the atmosphere, facilitating water evaporation at a lower temperature.[15]

Q3: How does temperature affect the hygroscopicity of these salts?

Temperature and humidity are interrelated. Warmer air can hold more moisture, so at a given relative humidity, there is more water vapor available for absorption at higher temperatures. Therefore, it's important to control both temperature and humidity.[5]

Q4: Are there any analytical techniques to quantify the amount of water absorbed by the salt?

Yes, several techniques can be used:

  • Karl Fischer Titration: This is the gold standard for accurately determining water content.

  • Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as it is heated, allowing for the quantification of water loss.

  • Dynamic Vapor Sorption (DVS): This technique measures the amount of vapor sorbed by a sample at different relative humidities, providing a detailed profile of its hygroscopic behavior.[2]

Q5: My aminomethylphenol hydrochloride salt has completely turned into a liquid. What happened?

This phenomenon is called deliquescence.[3] The salt has absorbed so much moisture from the atmosphere that it has dissolved in the absorbed water. At this point, the material is difficult to handle and its purity may be compromised. It is crucial to prevent this by adhering to strict storage and handling protocols.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the hygroscopic nature of aminomethylphenol hydrochloride salts.

TroubleshootingWorkflow cluster_weighing Weighing Issues cluster_physical Physical State Issues cluster_chemical Chemical Stability Issues start Problem Encountered with Aminomethylphenol HCl Salt weighing_issue Inaccurate/Drifting Weight start->weighing_issue physical_issue Clumping/Caking or Deliquescence start->physical_issue chemical_issue Color Change/Degradation start->chemical_issue weighing_solution Solution: - Weigh by Difference - Use Controlled Environment - Work Quickly weighing_issue->weighing_solution end_process Proceed with Experiment weighing_solution->end_process Accurate Weighing Achieved physical_solution Solution: - Dry in Vacuum Oven/Desiccator - Implement Proper Storage - Preventative Handling physical_issue->physical_solution physical_solution->end_process Material Integrity Restored chemical_solution Solution: - Controlled Storage (Temp & RH) - Inert Atmosphere Storage - Conduct Stability Studies chemical_issue->chemical_solution chemical_solution->end_process Compound Stability Ensured

Caption: Troubleshooting workflow for hygroscopic salts.

Data Summary Table

ParameterRecommended ConditionRationale
Storage Relative Humidity (RH) < 40% (ideally 15-25% for high sensitivity)Minimizes moisture absorption and subsequent physical and chemical changes.[5][14]
Storage Temperature 15-25°C (59-77°F)Prevents thermal degradation and reduces the moisture-holding capacity of the air.[10]
Weighing Environment Glove box or dehumidified chamberIsolates the sample from atmospheric moisture for accurate measurements.[6]
Drying Method Vacuum oven at mild temperatureEfficiently removes water without causing thermal degradation.[15]

References

  • GenFollower. (2026, January 30).
  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices.
  • (2025, December 5).
  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff?
  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.
  • Pilotech. (2026, January 19). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed.
  • Pharma Excipients. (2022, June 21).
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
  • Fukushima, Y., et al. (2025, October). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • Liew, C. V., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • ACS Publications. (2015, November 30).
  • Awad, M. E., et al. (2023, February 8).
  • Benchchem. (2025). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • Inhibition and Promotion of Hydrolysis of Chloride Salts in Model Crude Oil and Heavy Oil. (2025, August 5).
  • (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals.
  • American Pharmaceutical Review. (2024, February 27).
  • Dampness & Rot. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions.
  • (2025, November 27).
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • The use of Moisture Meters.
  • Asian Journal of Pharmaceutics. (2007, April 15).
  • Pharma Excipients. (2022, December 25). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • ACS Publications. (2021, March 9).
  • ResearchGate. (2025, August 10). (PDF) Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behaviour: Part II: experiments with nine common soluble salts.
  • Google Patents. (2020). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Fluorochem. 3-(Aminomethyl)phenol hydrochloride.
  • European Medicines Agency. (2023, July 13).
  • MDPI. (2023, November 22). Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion.
  • Institute of Industrial Science, the University of Tokyo. (2022, June 29). Dissolving the Problem: Organic Vapor Induces Dissolution of Molecular Salts.
  • Methylamine Hydrochloride (monomethylamine Hydrochloride) | Amine Salt Supplier.
  • MDPI. (2025, September 30). The Influence of Mg on the High-Temperature Chloride Salt Corrosion Behavior of High-Aluminum 310S.
  • ResearchGate. Equilibrium relative humidity of the tested salts | Download Table.
  • ResearchGate. (2023, January 26). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane.
  • MDPI. (2020, August 18). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.

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Optimization

Resolving solubility issues of 4-Bromo-2-[(butylamino)methyl]phenol in non-polar solvents

Welcome to the technical support guide for 4-Bromo-2-[(butylamino)methyl]phenol. This resource is designed for researchers, chemists, and formulation scientists to provide actionable solutions for overcoming common solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-2-[(butylamino)methyl]phenol. This resource is designed for researchers, chemists, and formulation scientists to provide actionable solutions for overcoming common solubility challenges, particularly in non-polar solvent systems. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Bromo-2-[(butylamino)methyl]phenol in toluene for my reaction. Why is it so poorly soluble?

A1: The poor solubility of 4-Bromo-2-[(butylamino)methyl]phenol in non-polar solvents like toluene, hexane, or diethyl ether is a direct result of its molecular structure. The molecule possesses distinct polar and non-polar regions, leading to a classic "like dissolves like" issue.[1][2][3]

  • Polar Functional Groups: The primary drivers of polarity are the phenolic hydroxyl (-OH) group and the secondary amine (-NH-) group. These groups can engage in strong hydrogen bonding, a powerful intermolecular force that non-polar solvents cannot accommodate.[4][5]

  • Non-Polar Regions: The molecule also has a non-polar brominated benzene ring and a butyl chain, which would readily interact with non-polar solvents via weaker van der Waals forces.[5]

However, the energy required to break the strong hydrogen bonds between the compound's molecules is much greater than the energy gained by the weak interactions with a non-polar solvent.[1][5] Consequently, the compound preferentially interacts with itself rather than dissolving.

Q2: What is the most straightforward initial approach to improve the solubility of my compound in a non-polar solvent?

A2: The most direct and often successful initial strategy is the use of a co-solvent . A co-solvent is a small quantity of a polar solvent added to the primary non-polar solvent to create a mixture with an intermediate polarity, better suited to solvate your compound.

The co-solvent works by disrupting the strong solute-solute hydrogen bonds while also being miscible enough with the bulk non-polar solvent. Polar aprotic solvents are often excellent first choices.

Recommended Initial Co-solvents:

Co-SolventClassRationale for UseStarting Concentration (v/v)
Tetrahydrofuran (THF) Polar AproticExcellent ability to solvate polar functional groups while maintaining miscibility with many non-polar solvents.1-5%
Dichloromethane (DCM) Less PolarCan be effective for compounds with intermediate polarity. Its volatility is also useful for easy removal post-reaction.[4]2-10%
Ethyl Acetate (EtOAc) Polar AproticOffers a good balance of polarity and is less volatile than DCM.[4]2-10%
Dimethyl Sulfoxide (DMSO) Polar AproticA very powerful solvent for polar compounds, but use with caution. It is non-volatile and can be difficult to remove.[6][7]0.5-2%

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Co-Solvent Screening

This workflow provides a logical progression for identifying an effective co-solvent system.

Caption: Chemical derivatization to enhance non-polar solubility.

Summary and Key Considerations

MethodPrincipleBest For...Key Consideration
Co-Solvency Modifying the polarity of the solvent system. [8][9]Organic reactions, initial screening, analytical sample prep.The co-solvent must be compatible with downstream processes and easy to remove if necessary.
pH Adjustment Ionizing the molecule to form a more soluble salt. [4][10]Aqueous extractions, purifications, biphasic reactions.Primarily impacts aqueous solubility; indirect use for non-polar systems via extraction.
Derivatization Permanently altering the molecule's structure to remove polar groups.Applications where the parent compound is a precursor and can be modified.The modification must not interfere with the intended biological activity or chemical reaction.

When facing solubility challenges, a systematic and informed approach is paramount. By understanding the underlying molecular interactions and employing these troubleshooting strategies, you can effectively formulate 4-Bromo-2-[(butylamino)methyl]phenol for a wide range of applications in non-polar media.

References

  • Photrio.com Photography Forums. (2026, January 23). P-Aminophenol HCL won't dissolve. Retrieved from [Link]

  • MDPI. (2020, December 11). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-2-[(E)-(phenylimino)methyl]phenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-((butylimino)(2-chlorophenyl)methyl)phenol. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, October 3). How do non-polar substances dissolve in non-polar solvents?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • Quora. (2017, July 21). How do covalent compounds dissolve so easily in non polar organic solvents?. Retrieved from [Link]

  • The Solution Process. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, May 26). How can I dissolve the non polar fractions of plant extracts to perform antioxidant assays. Retrieved from [Link]

  • Vedantu. (2024, July 2). How can a solute dissolve in polar and non-polar solvents?. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of co-solvent modified CO2 in phenolic compounds extraction. Retrieved from [Link]

  • Biblioteca Digital do IPB. (n.d.). Partition coefficients of Phenolic Compounds in Biphasic Organic Solvent Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Effect of polar and nonpolar solvent on total phenolic and antioxidant activity of roots extracts of Caralluma europaea. Retrieved from [Link]

  • pH and Solvent Effect on Drug Solubility. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Retrieved from [Link]

  • PMC. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-[(butylamino)methyl]phenol

Abstract This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-[(butylamino)methyl]phenol. The structural elucidation of novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-[(butylamino)methyl]phenol. The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical and chemical research. Mass spectrometry serves as a pivotal analytical technique, offering precise molecular weight determination and rich structural information through the analysis of fragmentation patterns.[1] This document delineates the primary fragmentation pathways for the title compound, grounded in established principles of gas-phase ion chemistry. We will explore the characteristic cleavages associated with its core functional moieties: a bromophenol ring, a benzylic amine structure, and an N-butyl group. This analysis serves as a predictive framework for researchers, aiding in the identification and characterization of this compound and its analogues in complex matrices.

Experimental Protocol: Acquiring the Mass Spectrum

While this guide focuses on a predictive analysis, the data are best compared against a spectrum acquired under standardized conditions. The following outlines a robust, self-validating protocol for analyzing 4-Bromo-2-[(butylamino)methyl]phenol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental Rationale

Electron Ionization (EI) at a standard energy of 70 eV is selected for this analysis. This high-energy technique reliably induces reproducible fragmentation, creating a characteristic "fingerprint" spectrum essential for structural elucidation and library matching. Gas chromatography is the preferred separation technique due to the compound's expected volatility and thermal stability.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of purified 4-Bromo-2-[(butylamino)methyl]phenol in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane).

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL to avoid detector saturation.

  • Instrumentation (GC-MS):

    • System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

    • Sample Introduction: 1 µL of the prepared sample is injected into the GC inlet.

    • GC Parameters:

      • Injector Temperature: 250 °C (to ensure rapid volatilization).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).

      • Oven Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: Increase temperature at 15 °C/min to 280 °C.

        • Final hold: Hold at 280 °C for 5 minutes (to elute any less volatile impurities).

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Ion Source Temperature: 230 °C (a standard temperature to promote ionization while minimizing thermal degradation).

      • Mass Range: Scan from m/z 40 to 400 (to capture all relevant fragments and the molecular ion).

      • Transfer Line Temperature: 280 °C (to prevent sample condensation).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve 1 mg/mL in Methanol p2 Dilute to 10 µg/mL p1->p2 a1 Inject 1 µL into GC p2->a1 a2 Separation on DB-5ms Column a1->a2 a3 Elution into MS a2->a3 a4 Ionization (EI, 70 eV) a3->a4 a5 Mass Analysis (m/z 40-400) a4->a5 d1 Acquire Spectrum a5->d1 d2 Identify Molecular Ion d1->d2 d3 Analyze Fragmentation Pattern d2->d3

Caption: A typical experimental workflow for GC-MS analysis.

Predicted Fragmentation Analysis

The fragmentation of 4-Bromo-2-[(butylamino)methyl]phenol is governed by the relative stability of the resulting ions and neutral losses. The structure contains several features that direct the fragmentation process: a labile benzylic C-N bond, an amine nitrogen that directs alpha-cleavage, and a brominated aromatic ring.

Molecular Ion

The first event in the mass spectrometer is the removal of an electron to form the molecular ion (M•⁺).[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a characteristic pair of peaks (a doublet) separated by 2 m/z units.[3][4]

  • Molecular Formula: C₁₁H₁₆BrNO

  • Predicted Molecular Ion Peaks: m/z 257 (containing ⁷⁹Br) and m/z 259 (containing ⁸¹Br).

Major Fragmentation Pathways
  • Benzylic Cleavage (Dominant Pathway): The most favorable fragmentation pathway for N-benzylamines is the cleavage of the bond between the benzylic carbon and the nitrogen atom.[5] This process is energetically favorable as it leads to the formation of a highly resonance-stabilized bromohydroxybenzyl cation.

    • Fragmentation: M•⁺ → [C₇H₆BrO]⁺ + •NH(C₄H₉)

    • Resulting Ion: The bromohydroxybenzyl cation at m/z 185/187 . This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

  • Alpha-Cleavage (Amine Fragmentation): Alpha-cleavage is a characteristic fragmentation for aliphatic amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[6][7] In the N-butyl group, the cleavage of the C1-C2 bond results in the loss of a propyl radical (•C₃H₇).

    • Fragmentation: M•⁺ → [C₈H₁₀BrNO]⁺ + •C₃H₇

    • Resulting Ion: An iminium ion at m/z 228/230 . This peak is expected to be significant, though likely less intense than the benzylic cleavage fragment.

  • Loss of Bromine Radical: While benzylic cleavage is typically more favorable, the direct loss of the bromine radical from the molecular ion is a possible pathway for brominated aromatic compounds.[8]

    • Fragmentation: M•⁺ → [C₁₁H₁₆NO]⁺ + •Br

    • Resulting Ion: A fragment at m/z 178 . The absence of the isotopic M+2 peak for this fragment confirms the loss of bromine.

Fragmentation Pathway Diagram

Fragmentation_Pathway M Molecular Ion (M•⁺) m/z 257/259 F1 Bromohydroxybenzyl Cation m/z 185/187 (Base Peak) M->F1 - •NH(C₄H₉) Benzylic Cleavage F2 Iminium Ion m/z 228/230 M->F2 - •C₃H₇ Alpha-Cleavage F3 [M-Br]⁺ Fragment m/z 178 M->F3 - •Br

Caption: Predicted EI fragmentation of 4-Bromo-2-[(butylamino)methyl]phenol.

Data Summary and Comparative Analysis

The predicted fragmentation pattern provides several diagnostic ions for the unambiguous identification of 4-Bromo-2-[(butylamino)methyl]phenol.

m/z (⁷⁹Br/⁸¹Br) Proposed Formula Description of Formation Predicted Relative Intensity
257 / 259[C₁₁H₁₆BrNO]•⁺Molecular Ion (M•⁺)Moderate to Low
185 / 187[C₇H₆BrO]⁺Benzylic Cleavage: Loss of the butylamine radical (•NHC₄H₉).High (likely Base Peak)
228 / 230[C₈H₁₀BrNO]⁺Alpha-Cleavage: Loss of a propyl radical (•C₃H₇) from the butyl chain.Moderate
178[C₁₁H₁₆NO]⁺Loss of a bromine radical (•Br) from the molecular ion.Low
72[C₄H₁₀N]⁺Butylaminyl cation, formed from charge retention on the other fragment during benzylic cleavage.Low to Moderate
Comparative Insights
  • vs. Simple Bromophenols: In the mass spectra of simple bromophenols, the loss of a bromine radical or the elimination of CO and HBr can be prominent fragmentation routes.[8] However, in the title compound, the presence of the benzylamine moiety provides a much lower energy fragmentation pathway—benzylic cleavage—which is expected to dominate the spectrum.

  • vs. Simple Benzylamines: Unsubstituted benzylamines famously fragment to produce the tropylium ion at m/z 91.[9] For 4-Bromo-2-[(butylamino)methyl]phenol, the analogous fragment is the substituted bromohydroxybenzyl cation at m/z 185/187. The high stability and therefore high abundance of this ion is a direct parallel to the behavior of simpler benzylamines.

  • vs. Simple Alkylamines: The alpha-cleavage leading to the m/z 228/230 fragment is a classic amine fragmentation.[6] Its presence confirms the N-butyl structure, but its lower predicted intensity relative to the benzylic fragment highlights how the aromatic and benzylic portions of the molecule control the primary fragmentation cascade.

Conclusion

The electron ionization mass spectrum of 4-Bromo-2-[(butylamino)methyl]phenol is predicted to be highly characteristic. The key diagnostic features are:

  • A molecular ion doublet at m/z 257/259 .

  • A dominant base peak at m/z 185/187 , resulting from facile benzylic cleavage.

  • A significant secondary fragment ion at m/z 228/230 arising from alpha-cleavage of the butyl group.

This predictive guide, combining established fragmentation theory with a standardized analytical protocol, provides researchers and drug development professionals with the necessary framework to confidently identify this molecule and interpret its mass spectral data.

References

  • SciELO. (n.d.). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab.... Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode (ESI−) shown on two exemplars: (A) 3,4-dihydroxybenzoic acid (3,4-DHBA) and (B) caffeic acid (hydroxybenzoic phenolic acid)[10]. Retrieved from [Link]

  • IT Medical Team. (n.d.). Isolation and identification of Phenolic compounds by HPLC and E. Retrieved from [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Retrieved from [Link]

  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • RSC Publishing. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Retrieved from [Link]

  • PubMed. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Retrieved from [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • HETEROCYCLES. (1994). ELECTRON IMPACT MASS SPECTRA OF para-SUBSTITUTED N- HETEROARYL BENZYLAMINES. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

Sources

Comparative

Crystal structure validation of 4-Bromo-2-[(butylamino)methyl]phenol HCl

Executive Summary The development of secondary amine-containing phenolic compounds, such as 4-Bromo-2-[(butylamino)methyl]phenol , presents unique solid-state challenges. The free base form is notoriously prone to polymo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of secondary amine-containing phenolic compounds, such as 4-Bromo-2-[(butylamino)methyl]phenol , presents unique solid-state challenges. The free base form is notoriously prone to polymorphic instability and oxidative degradation. To mitigate this, pharmaceutical salt screening is employed.

This guide objectively compares the structural performance of the Hydrochloride (HCl) salt against its Free Base and Mesylate alternatives. Furthermore, it outlines a field-proven, self-validating orthogonal analytical workflow—combining Single-Crystal X-Ray Diffraction (SC-XRD), Solid-State NMR (ssNMR), and Powder X-Ray Diffraction (PXRD)—to unambiguously authenticate the crystal structure and protonation state of the HCl product.

Part 1: Causality in Solid Form Selection: Why the HCl Salt?

In solid-state chemistry, performance is dictated by lattice energy and supramolecular packing. The free base of 4-Bromo-2-[(butylamino)methyl]phenol relies on weak intramolecular hydrogen bonding between the phenolic


 and the secondary amine nitrogen. This results in a low-melting, waxy solid that is highly susceptible to moisture.

The Mechanistic Advantage of HCl: Reacting the free base with hydrochloric acid forces the protonation of the butylamino group, converting it to a secondary ammonium cation (


). The chloride anion (

) is uniquely suited for this specific molecule: its monoatomic, spherical nature allows it to act as a highly efficient hydrogen-bond bridge. It simultaneously accepts hydrogen bonds from the phenolic

and the

of adjacent molecules. This tight, chloride-bridged network maximizes lattice energy, far outperforming bulkier counterions like mesylate, which sterically disrupt the packing of the brominated aromatic rings.
Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the product versus alternative forms.

Performance MetricFree Base (Alternative 1)Mesylate Salt (Alternative 2)HCl Salt (Primary Product)
Physical State (25°C) Amorphous / Waxy SolidCrystalline PowderHighly Crystalline Powder
Hygroscopicity (DVS) High (>15% weight gain)Moderate (5-10% weight gain)Low (<2% weight gain)
Melting Point (DSC) Broad (~45–50°C)Sharp (~130°C)Sharp (~185°C)
Supramolecular Stability Weak (Intramolecular H-bonds)Moderate (Steric hindrance)Strong (Chloride-bridged)
Proton Transfer State N/A (Neutral)Ambiguous (Salt/Cocrystal)Complete (True Salt)

Part 2: Orthogonal Validation Workflows

Relying on a single analytical technique for structural validation is a critical failure point in drug development. SC-XRD provides the most definitive structural picture of pharmaceutical solids, revealing precise ion-pair geometries[1]. However, X-rays scatter off electron clouds, making it notoriously difficult to accurately locate hydrogen atoms. This creates ambiguity regarding whether a true salt (complete proton transfer) or a cocrystal (shared proton) has formed[2].

To build a self-validating system , we must couple SC-XRD with ssNMR (to confirm the proton's location) and PXRD (to ensure the bulk powder matches the single crystal)[3].

G FB Free Base API (Secondary Amine) HCl HCl Salt Formation (Proton Transfer) FB->HCl + HCl (aq) SCXRD SC-XRD (Absolute Structure) HCl->SCXRD Single Crystal Growth ssNMR ssNMR (Protonation State) HCl->ssNMR Bulk Powder Sampling PXRD PXRD (Bulk Phase Purity) HCl->PXRD Bulk Powder Sampling SCXRD->PXRD Simulated Pattern Generation Valid Validated Phase-Pure HCl Salt Crystal SCXRD->Valid Lattice & Packing Data ssNMR->Valid 15N Chemical Shift Data PXRD->Valid 1:1 Experimental Match

Orthogonal validation workflow for pharmaceutical salt authentication.

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine the absolute 3D spatial arrangement and unit cell parameters.

  • Crystallization: Dissolve 50 mg of 4-Bromo-2-[(butylamino)methyl]phenol HCl in 2 mL of a 1:1 ethanol/water mixture. Allow for slow solvent evaporation at 4°C over 72 hours to yield diffraction-quality, block-like single crystals.

  • Mounting & Cooling: Select a crystal (approx. 0.15 × 0.10 × 0.08 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (150 K) to minimize atomic thermal vibrations (ellipsoids).

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu-K

    
     radiation source (
    
    
    
    = 1.54184 Å). Collect full-sphere data.
  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Anisotropically refine all non-hydrogen atoms (Br, Cl, O, N, C).
    
Protocol 2: Solid-State NMR (ssNMR) for Proton Transfer Verification

Objective: Unambiguously confirm that the proton has transferred from HCl to the secondary amine, ruling out a cocrystal continuum[2].

  • Sample Preparation: Pack approximately 80 mg of the bulk HCl salt powder into a 4 mm zirconia Magic-Angle Spinning (MAS) rotor.

  • Data Acquisition: Perform

    
    N Cross-Polarization (CP) MAS NMR at a spinning rate of 10 kHz. Use a contact time of 2 ms and a recycle delay optimized for the 
    
    
    
    relaxation of the protons[4].
  • Mechanistic Interpretation: A large low-frequency chemical shift for the nitrogen atom in the

    
    N spectrum (compared to the neutral free base baseline) confirms the presence of the 
    
    
    
    species[5]. This definitively classifies the product as a true pharmaceutical salt rather than a hydrogen-bonded cocrystal.
Protocol 3: Powder X-Ray Diffraction (PXRD) Bulk Authentication

Objective: Validate that the bulk manufactured powder is phase-pure and structurally identical to the isolated single crystal[3].

  • Data Collection: Lightly grind the bulk HCl salt and back-load it into a zero-background silicon sample holder to prevent preferred orientation. Scan from 2

    
     = 3° to 40° using Bragg-Brentano geometry (step size 0.015°, 1 s/step).
    
  • Simulation & Overlay: Export the .cif file generated from Protocol 1. Use crystallographic software (e.g., Mercury) to calculate the simulated PXRD pattern at room temperature.

  • Validation: Perform a Rietveld refinement overlaying the experimental bulk data with the simulated single-crystal data. A 1:1 peak match confirms that the bulk product is phase-pure 4-Bromo-2-[(butylamino)methyl]phenol HCl, completing the self-validating loop.

References

  • Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. MDPI. URL:[Link]

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Improved Pharma. URL:[Link]

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. University of Turin. URL:[Link]

  • Identification of Protonation State by XPS, Solid-State NMR, and DFT. ResearchGate / ACS. URL:[Link]

  • Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. NIH / PMC. URL:[Link]

Sources

Validation

A Senior Application Scientist’s Guide to Elemental Analysis for Purity Assessment of 4-Bromo-2-[(butylamino)methyl]phenol HCl

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. The compound 4-Bromo-2-[(butylamino)methyl]phenol HCl is a key intermediate whose structural integrity and purity are paramount. Deviations in its elemental composition can signify the presence of residual solvents, starting materials, or by-products, which can have profound implications for downstream reactions and the toxicological profile of the final drug product.

This guide provides an in-depth comparison of elemental analysis standards and orthogonal methods for verifying the purity of 4-Bromo-2-[(butylamino)methyl]phenol HCl. We will move beyond procedural lists to explore the causality behind analytical choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Every claim is substantiated by authoritative sources, ensuring a trustworthy and scientifically rigorous discussion.

The theoretical elemental composition of pure 4-Bromo-2-[(butylamino)methyl]phenol HCl (Molecular Formula: C₁₁H₁₇BrClNO, Molecular Weight: 294.62 g/mol ) serves as our gold standard for comparison[1]:

  • Carbon (C): 44.84%

  • Hydrogen (H): 5.82%

  • Nitrogen (N): 4.75%

  • Bromine (Br): 27.12%

  • Chlorine (Cl): 12.03%

  • Oxygen (O): 5.43%

Part 1: Foundational Purity Assessment via Elemental Composition

The most direct method to confirm the identity and purity of a synthesized compound is to verify that its elemental makeup matches the theoretical values. We will explore two primary destructive techniques that provide quantitative data on the core elements.

Combustion Analysis (CHN Analysis)

Combustion analysis is a cornerstone technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[2] Its application in the pharmaceutical industry is widespread, serving as a first-pass check on the integrity of the organic scaffold of APIs and intermediates.[3][4]

Causality of Choice: The choice to begin with CHN analysis is rooted in its cost-effectiveness and high precision for the most abundant organic elements. A significant deviation in C, H, or N percentages immediately signals a potential issue, such as the presence of impurities or incorrect stoichiometry, warranting further investigation.[5] The technique is based on the Pregl-Dumas method, which involves the complete combustion of the sample in an oxygen-rich environment.[3]

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilic acid, across a weight range that brackets the intended sample weight (e.g., 0.5 - 5 mg).[5]

  • Sample Preparation: Accurately weigh 1-3 mg of the 4-Bromo-2-[(butylamino)methyl]phenol HCl sample into a tin container.

  • Combustion: The sample is introduced into a combustion reactor heated to >1000°C. Dynamic flash combustion in the presence of oxygen converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction & Separation: The combustion gases are passed over a copper catalyst to reduce nitrogen oxides (NOx) to N₂ and remove excess oxygen.[5] The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas. The detector's signal is proportional to the concentration of the elemental gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using the calibration curve, calculates the percentage of C, H, and N in the original sample.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh 1-3 mg of Sample B Encapsulate in Tin Container A->B C Flash Combustion (>1000°C, O₂) B->C D Reduction (Copper Catalyst) C->D E GC Separation (CO₂, H₂O, N₂) D->E F TCD Detection E->F G Data Processing & %C, %H, %N Report F->G

Caption: Workflow for Halogen (Br, Cl) determination via CIC.

Part 2: Orthogonal and Comparative Analytical Techniques

To build a robust and trustworthy purity profile, data from elemental analysis should be complemented by orthogonal methods. These techniques measure different chemical properties, providing a more complete picture and adhering to the principles of analytical method validation outlined by regulatory bodies like the FDA and international guidelines such as ICH Q2(R1). [6][7][8]

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique ideal for the rapid detection of heavier elements. [9] Causality of Choice: XRF is an excellent choice for a quick screening to confirm the presence of bromine. [10]Its non-destructive nature means the sample can be used for other analyses. While quantitative analysis is possible, it often requires matrix-matched standards for high accuracy. [11]It is particularly useful in quality control for verifying that the correct halogenated intermediate has been used. However, its sensitivity for lighter elements like chlorine is significantly lower, making CIC the superior choice for accurate quantification of both halogens. [11]

  • Sample Preparation: Press a small amount of the powdered sample into a pellet or place it directly into a sample cup with a thin X-ray transparent film.

  • Analysis: Place the sample in the XRF spectrometer. The instrument bombards the sample with primary X-rays, causing the atoms to emit secondary (fluorescent) X-rays.

  • Detection: An energy-dispersive detector measures the energy of the emitted X-rays. The energy of the X-rays is characteristic of the element from which they were emitted (e.g., Bromine K-alpha line).

  • Data Analysis: The software identifies and quantifies the elements present based on the energy and intensity of the peaks in the spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling. [7]It separates the main compound from any organic impurities.

Causality of Choice: While elemental analysis confirms the correct elemental ratios in the bulk material, it cannot distinguish the main compound from an isomer or an impurity with a similar elemental composition. HPLC provides this crucial specificity. [12]By separating components based on their physicochemical properties, it allows for the quantification of the main peak relative to all other UV-active species. An HPLC purity value of >99% combined with elemental analysis data that matches theoretical values provides very strong evidence of a pure compound. For halogenated phenols, reversed-phase HPLC is a standard and effective technique. [13]

  • Method Development: Develop a reversed-phase HPLC method capable of separating the main peak from potential impurities. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Standard Preparation: Prepare a standard solution of the 4-Bromo-2-[(butylamino)methyl]phenol HCl at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance (e.g., determined by a UV scan).

  • Data Analysis: Determine the purity by the area percent method. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

Part 3: Synthesizing the Data - A Comparative Guide

A multi-faceted approach provides the most reliable assessment of purity. The data from each technique should be considered in concert to build a comprehensive quality profile.

Logical Framework for Purity Assessment

A logical workflow ensures efficient and comprehensive analysis. A quick, non-destructive screen can be followed by more detailed, quantitative methods, and finally confirmed with a high-specificity separation technique.

Logic_Framework A Start: New Batch of 4-Bromo-2-[(butylamino)methyl]phenol HCl B Screening: XRF Analysis A->B E Decision: Does Bromine peak exist? B->E C Quantitative Elemental Analysis: - CHN Combustion - Halogen (CIC) F Decision: Do %C,H,N,Br,Cl match theoretical values? C->F D Organic Purity & Impurity Profile: HPLC-UV Analysis G Decision: Is HPLC Purity >98%? D->G E->C Yes I Fail: Investigate & Remediate (e.g., re-purify, re-synthesize) E->I No F->D Yes F->I No H Pass: Material meets purity specifications G->H Yes G->I No

Caption: A logical workflow for the comprehensive purity analysis of the target compound.

Comparative Summary of Analytical Techniques

The table below summarizes the key performance attributes of the discussed techniques, providing an objective guide for method selection.

Parameter CHN Combustion Analysis Combustion Ion Chromatography (CIC) X-Ray Fluorescence (XRF) High-Performance Liquid Chromatography (HPLC)
Primary Measurement %C, %H, %N%Br, %ClPresence and quantity of elements (esp. Br)Area % of main compound vs. impurities
Principle Combustion & TCD DetectionCombustion, Absorption & ICX-ray emission & detectionChromatographic separation & UV detection
Sample Preparation Weighing (1-3 mg)Weighing (1-5 mg)Minimal (powder or pellet)Dissolution in a suitable solvent
Destructive? YesYesNoNo (sample is diluted)
Typical Accuracy ± 0.3% absoluteHigh (typically <5% RSD)Moderate to High (matrix dependent)High (typically <2% RSD)
Key Advantage Fundamental check of organic backboneAccurate, simultaneous halogen quantificationRapid, non-destructive screeningHigh specificity for organic impurities and isomers
Key Limitation Does not detect halogens or oxygenDestructive; requires specialized setupPoor sensitivity for light elements (Cl)Does not provide elemental composition

Conclusion and Recommendations

No single technique can provide a complete and unambiguous assessment of purity for a complex pharmaceutical intermediate like 4-Bromo-2-[(butylamino)methyl]phenol HCl. A scientifically sound and trustworthy evaluation relies on the strategic combination of orthogonal analytical methods.

  • For definitive structural confirmation and primary purity assessment: The combination of CHN Combustion Analysis and Combustion Ion Chromatography (CIC) is the gold standard. Together, they provide a comprehensive elemental profile that can be directly compared to the theoretical values of the molecule.

  • For rapid, initial quality control: X-Ray Fluorescence (XRF) serves as an invaluable, non-destructive screening tool to quickly verify the presence of bromine, confirming the use of the correct halogenated starting materials.

  • For routine quality control and impurity profiling: HPLC is indispensable. It provides the necessary specificity to separate and quantify the target compound from process-related impurities and degradation products, which is a critical requirement for batch release in a regulated environment.

By integrating these techniques into a logical workflow, researchers and drug development professionals can build a robust, self-validating data package that ensures the purity, quality, and consistency of their materials, ultimately safeguarding the integrity of the entire drug development process.

References

  • Paradelis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. AKJournals. Available at: [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

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